molecular formula C12H15N3O2 B13904051 Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate

Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate

Cat. No.: B13904051
M. Wt: 233.27 g/mol
InChI Key: ZSCNGFVOLMNTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridazine heterocycle, a privileged scaffold in the design of biologically active molecules, and an electron-withdrawing cyano group adjacent to an acetate ester. The tert-butyl ester group offers advantageous properties as a synthetic handle, facilitating further derivatization, notably under acidic conditions. Compounds with analogous 2-cyanoacrylamide moieties have been investigated as reversible covalent inhibitors for targets like Transforming Growth Factor beta-Activated Kinase 1 (TAK1), a key regulator in NF-κB and MAPK signaling pathways that is emerging as a potential therapeutic target for cancer and inflammatory diseases . The structural motif of a cyanopyridazine core also finds utility in the synthesis of complex nitrogen-containing heterocycles, which are commonly explored for their antibacterial, anthelmintic, and anti-inflammatory properties . Researchers can leverage this reagent as a key precursor in the construction of novel imidazopyridine, pyrrolo pyridine, and other fused heterocyclic systems, which are frequently featured in patents and studies for various disease treatments . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate

InChI

InChI=1S/C12H15N3O2/c1-8-5-10(15-14-7-8)9(6-13)11(16)17-12(2,3)4/h5,7,9H,1-4H3

InChI Key

ZSCNGFVOLMNTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1)C(C#N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via Cyanoacetate Esterification and Pyridazinyl Coupling

One common approach involves the initial preparation of tert-butyl 2-cyanoacetate, followed by coupling with a 5-methylpyridazin-3-yl derivative.

  • Step 1: Preparation of tert-butyl 2-cyanoacetate

    This intermediate can be synthesized by esterification of 2-cyanoacetic acid with tert-butanol under acidic or carbodiimide-mediated coupling conditions. For example, the use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in dichloromethane with bases such as 2,6-lutidine allows for efficient esterification at room temperature, yielding tert-butyl 2-cyanoacetate in moderate to good yields (~45%) after purification.

  • Step 2: Coupling with 5-methylpyridazin-3-yl moiety

    The 5-methylpyridazin-3-yl group can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed Suzuki or Buchwald-Hartwig couplings are employed to attach heteroaryl groups to cyanoacetate derivatives. Reaction conditions typically involve Pd(PPh3)4 as catalyst, arylboronic acids or amines as coupling partners, and bases like Na2CO3 in toluene or other suitable solvents at elevated temperatures (100–130 °C) under inert atmosphere.

Direct One-Pot Curtius Rearrangement Approach

A patent (WO2021074138A1) describes a one-pot Curtius rearrangement method for related tert-butyl carbamate derivatives, which can be adapted for tert-butyl cyanoacetate derivatives bearing heteroaryl substituents.

  • The process involves reacting an acid chloride precursor with diphenylphosphoryl azide (DPPA) and triethylamine in a tert-butanol/toluene mixture.
  • The rearrangement generates an isocyanate intermediate that reacts in situ with tert-butanol to form the tert-butyl carbamate.
  • This method provides good yields (~60%) and high purity, with subsequent acid hydrolysis steps to yield the desired tert-butyl ester compounds.

Alternative Esterification Using Boc Anhydride

Another approach involves the use of tert-butyl (Boc) protecting groups to form tert-butyl esters.

  • For example, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate was synthesized by reacting 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with di-tert-butyl dicarbonate (Boc2O) in the presence of DMAP catalyst in THF at 0 °C for 2 hours.
  • The reaction was followed by aqueous workup and extraction, yielding the tert-butyl carbonate derivative in good purity and yield.

This method can be adapted for the preparation of this compound by selecting the appropriate pyridazinyl precursor.

Comparative Data Table of Preparation Methods

Method Key Reagents and Conditions Yield (%) Advantages Limitations
Carbodiimide-mediated esterification 2-cyanoacetic acid, tert-butanol, EDC·HCl, 2,6-lutidine, DCM, RT ~45 Mild conditions, straightforward Moderate yield, long reaction time (72 h)
Pd-catalyzed cross-coupling Pd(PPh3)4, arylboronic acid, Na2CO3, toluene, 100–130 °C, N2 60–95 High selectivity, broad scope Requires inert atmosphere, elevated temp
One-pot Curtius rearrangement Acid chloride, DPPA, triethylamine, t-butanol/toluene, 100 °C ~60 One-pot, good purity Phosphorous salt impurities, moderate yield
Boc anhydride carbonate formation Pyridazinyl keto-nitrile, Boc2O, DMAP, THF, 0 °C High High purity, mild temperature Requires specific precursors

Research Findings and Notes

  • The choice of preparation method depends on the availability of starting materials and the desired purity/yield balance.
  • Carbodiimide-mediated esterification is suitable for small-scale synthesis but may require long reaction times.
  • Pd-catalyzed cross-coupling provides a versatile route to introduce the heteroaryl group but demands careful control of atmosphere and temperature.
  • The Curtius rearrangement route offers a one-pot synthesis with fewer purification steps but may suffer from contamination by phosphorous salts.
  • Boc anhydride carbonate formation is a green and chemoselective method for tert-butyl ester formation, especially when compatible pyridazinyl precursors are available.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The pyridazine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Based Cyanoacetates

Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate
  • Molecular Formula : C₁₂H₁₃N₃O₄ (vs. C₁₂H₁₅N₃O₂ for the target compound)
  • Key Difference: A nitro (-NO₂) group replaces the methyl (-CH₃) substituent on the pyridazine ring.
  • However, it also increases molecular weight (293.31 g/mol vs. 233.27 g/mol) and may reduce stability due to nitro group lability .
Methyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate
  • Key Difference : A methyl ester replaces the tert-butyl ester.
  • However, the tert-butyl group in the target compound enhances stability against hydrolysis, a critical factor in prolonged synthetic workflows .

Succinimide-Based Cyanoacetate Derivatives

Three succinimide derivatives synthesized by Ramaswamy et al. (2022) provide insights into bioactivity trends:

Methyl 2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetate

Methyl 2-cyano-2-(1-methyl-2,5-dioxopyrrolidin-3-yl)acetate

Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl)acetate

Compound Anti-inflammatory (IC₅₀, µM) Anticholinesterase (IC₅₀, µM) α-Amylase Inhibition (IC₅₀, µM) Binding Energy (kcal/mol)
1 18.4 24.7 32.9 -7.2
2 22.1 28.3 41.5 -6.8
3 25.6 31.2 48.7 -6.5

Comparison :

  • The target compound’s pyridazine core differs from the succinimide ring in these analogs. Succinimide derivatives exhibit moderate bioactivity, likely due to hydrogen-bonding interactions with enzymes. The tert-butyl ester in the target compound may hinder such interactions, suggesting divergent applications (e.g., synthetic intermediates vs. bioactive agents) .

Aromatic Ester Derivatives

Tert-butyl 2-methyl-2-(4-nitrophenyl)acetate (C₁₅H₁₉NO₅) shares a tert-butyl ester but replaces the pyridazine ring with a nitro-substituted phenyl group. Key structural and crystallographic differences:

Property Target Compound 4-Nitrophenyl Analog
Aromatic System Pyridazine Benzene
Substituent 5-Methyl 4-Nitro
Crystal System Not reported Monoclinic (P21/c)
Cell Volume (ų) - 1586.6

Implications: The nitro group in the phenyl analog increases molecular polarity and may enhance crystallinity, as evidenced by its well-defined monoclinic structure. Pyridazine’s heteroaromatic nature in the target compound could favor π-π stacking in solid-state packing, though crystallographic data are lacking .

Biological Activity

Tert-butyl 2-cyano-2-(5-methylpyridazin-3-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : Not specifically listed; however, related compounds can be referenced for structural similarities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group is known to enhance the reactivity of the molecule, potentially allowing it to participate in nucleophilic attack mechanisms that can disrupt normal cellular processes.

Antimicrobial Activity

Recent studies have indicated that pyridazine derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The structure-activity relationship (SAR) analysis suggests that modifications in the pyridazine ring can enhance activity against resistant strains .

Anticancer Potential

Research has also highlighted the potential anticancer properties of pyridazine derivatives. Compounds with similar structures have been tested for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, possibly through the activation of caspase pathways .

Case Studies

  • Antimycobacterial Activity :
    • A high-throughput screening campaign identified several pyridazine derivatives with potent activity against Mtb. Compounds were tested for minimum inhibitory concentration (MIC), revealing some derivatives had nanomolar activity against drug-resistant strains .
  • Cytotoxicity Assays :
    • In vitro studies on human cancer cell lines showed that specific pyridazine derivatives caused significant cell death at micromolar concentrations, indicating a potential for development as anticancer agents .
  • Metabolic Stability :
    • Studies on metabolic stability indicated that tert-butyl-containing compounds often undergo oxidative metabolism via cytochrome P450 enzymes. Modifications to the tert-butyl group can enhance metabolic stability, which is crucial for drug development .

Data Tables

Biological ActivityCompound StructureMIC (µM)Reference
AntimycobacterialPyridazine Derivative0.1
CytotoxicityPyridazine Derivative5
Metabolic StabilityTert-butyl CompoundN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.